molecular formula C12H8F3NO3 B025204 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI) CAS No. 111079-01-7

4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)

Cat. No. B025204
M. Wt: 271.19 g/mol
InChI Key: ZVOHAFUREAFQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI), also known as Isoxazolecarboxylic acid, is a chemical compound that has gained significant interest in scientific research. This compound is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Biochemical And Physiological Effects

4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been found to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response and pain perception.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in lab experiments is its limited solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for the research on 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid. One of the potential areas of research is the development of new drugs based on 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid for the treatment of various inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid and its potential applications in other fields of research, including pharmacology and biochemistry.
Conclusion:
In conclusion, 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is a chemical compound that has gained significant interest in scientific research. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid have been discussed in this paper. Further research is needed to understand the full potential of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in various fields of research.

Synthesis Methods

The synthesis of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid can be achieved through various methods. One of the commonly used methods is the reaction of 3-(trifluoromethyl)phenyl isocyanate with ethyl oxalyl chloride, followed by the reaction with hydroxylamine hydrochloride to yield 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid. Another method involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with malonic acid, followed by the reaction with hydroxylamine hydrochloride to yield 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid.

Scientific Research Applications

4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been extensively used in scientific research. One of the primary applications of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and osteoarthritis.

properties

CAS RN

111079-01-7

Product Name

4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

methyl 5-phenyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H8F3NO3/c1-18-11(17)8-9(7-5-3-2-4-6-7)19-16-10(8)12(13,14)15/h2-6H,1H3

InChI Key

ZVOHAFUREAFQCR-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(ON=C1C(F)(F)F)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(ON=C1C(F)(F)F)C2=CC=CC=C2

synonyms

4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)

Origin of Product

United States

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